molecular formula C19H18N2O3 B12295322 H-Phe-AMC trifluoroacetate salt

H-Phe-AMC trifluoroacetate salt

Cat. No.: B12295322
M. Wt: 322.4 g/mol
InChI Key: UNWTXWNBQNGDDS-UHFFFAOYSA-N
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Description

H-Phe-AMC trifluoroacetate salt, also known as L-Phenylalanine 7-amido-4-methylcoumarin trifluoroacetate salt, is a synthetic compound widely used in biochemical research. It is a fluorogenic substrate for phenylalanine peptidase, which means it releases a fluorescent signal upon enzymatic cleavage. This property makes it valuable for studying enzyme activities and protein interactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Phe-AMC trifluoroacetate salt typically involves the coupling of L-phenylalanine with 7-amido-4-methylcoumarin (AMC) in the presence of trifluoroacetic acid (TFA). The reaction is carried out under controlled conditions to ensure high yield and purity. The process involves:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions and purification steps .

Chemical Reactions Analysis

Types of Reactions

H-Phe-AMC trifluoroacetate salt primarily undergoes enzymatic cleavage reactions. It is a substrate for serine and cysteine proteases, which cleave the amide bond between the phenylalanine and AMC moieties. This cleavage releases the fluorescent AMC, which can be detected and measured .

Common Reagents and Conditions

Major Products

The major product of the enzymatic cleavage of this compound is 7-amido-4-methylcoumarin (AMC), which exhibits fluorescence. This property is utilized in various assays to measure enzyme activity .

Scientific Research Applications

H-Phe-AMC trifluoroacetate salt has a wide range of applications in scientific research:

Mechanism of Action

H-Phe-AMC trifluoroacetate salt functions as a substrate for proteases. The mechanism involves:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

H-Phe-AMC trifluoroacetate salt is unique due to its specific substrate properties for phenylalanine peptidase and its high sensitivity in detecting protease activity through fluorescence. This makes it a valuable tool in biochemical and pharmaceutical research .

Properties

IUPAC Name

2-amino-N-(4-methyl-2-oxochromen-7-yl)-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c1-12-9-18(22)24-17-11-14(7-8-15(12)17)21-19(23)16(20)10-13-5-3-2-4-6-13/h2-9,11,16H,10,20H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNWTXWNBQNGDDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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